Cytotoxicity Profile on CT26 Colorectal Carcinoma: Head-to-Head with Ergosterol and 3-Keto Analog
In a single-study head-to-head evaluation using the MTT assay on mouse colorectal carcinoma CT26 cells, ergosta-7,22-dien-3β-ol exhibited an IC₅₀ of 48.19 μmol/L. This is 3.7-fold less potent than ergosterol (IC₅₀ = 13.02 μmol/L, the same study) but 38.5-fold less potent than ergosta-7,22-dien-3-one (IC₅₀ = 1.25 μmol/L), the ketone analog that retains the identical Δ7,22-diene core [1]. The 3.7-fold differential versus ergosterol demonstrates that the Δ5 double bond significantly enhances cytotoxicity on this cell line, while the 38.5-fold differential versus the 3-keto analog underscores that the C3 hydroxyl is not merely permissive but dominantly modulates potency [1].
| Evidence Dimension | Cytotoxicity (MTT assay) against CT26 colorectal carcinoma cells |
|---|---|
| Target Compound Data | Ergosta-7,22-dien-3β-ol: IC₅₀ = 48.19 μmol/L |
| Comparator Or Baseline | Ergosterol: IC₅₀ = 13.02 μmol/L; Ergosta-7,22-dien-3-one: IC₅₀ = 1.25 μmol/L; 5α,8α-Epidioxyergosta-6,22-dien-3β-ol: IC₅₀ = 76.93 μmol/L |
| Quantified Difference | 3.7× less potent than ergosterol; 38.5× less potent than the 3-keto analog; 1.6× more potent than the epidioxy analog |
| Conditions | MTT assay; CT26 mouse colorectal carcinoma cell line; Ganoderma luteomarginatum-derived compounds tested in the same experimental series |
Why This Matters
Procurement of ergosta-7,22-dien-3-ol rather than ergosterol is mandatory for SAR studies requiring the isolated contribution of the Δ7,22-diene core to cytotoxicity on colorectal cancer models, as even minor changes at C3 or C5 produce potency shifts exceeding 35-fold.
- [1] Su, H. G., He, Y. L., Xiong, L., Wang, Y., Guo, L., & Dai, O. (2017). Study on Ergostane Steroids of Ganoderma luteomarginatum and Their Cytotoxicities. Zhong Yao Cai (Journal of Chinese Medicinal Materials), 40(11), 2575–2579. View Source
